molecular formula C7H8N4S B570384 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione CAS No. 113187-06-7

5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione

Cat. No.: B570384
CAS No.: 113187-06-7
M. Wt: 180.229
InChI Key: KWLSEXHOWWDJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione is a derivative of benzimidazole, a biologically significant scaffold known for its diverse therapeutic applications. Benzimidazole derivatives are widely recognized for their pharmacological activities, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic effects .

Properties

CAS No.

113187-06-7

Molecular Formula

C7H8N4S

Molecular Weight

180.229

IUPAC Name

5-hydrazinyl-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H8N4S/c8-11-4-1-2-5-6(3-4)10-7(12)9-5/h1-3,11H,8H2,(H2,9,10,12)

InChI Key

KWLSEXHOWWDJDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NN)NC(=S)N2

Synonyms

2-Benzimidazolethiol,5(or6)-hydrazino-(6CI)

Origin of Product

United States

Preparation Methods

The synthesis of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole. This intermediate is then further reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione include:

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